Superior Lipophilicity (LogP) vs. Unsubstituted Phenethylamine
The compound exhibits a calculated LogP (XlogP) of 3.0 [1]. This represents a substantial increase in lipophilicity compared to the unsubstituted phenethylamine, which has a reported LogP of approximately 0.9 [2]. The higher LogP value is characteristic of the 3,5-bis(trifluoromethyl)phenyl motif and is critical for enhancing passive membrane permeability in drug discovery programs [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XlogP = 3.0 |
| Comparator Or Baseline | Phenethylamine; LogP = 0.9 |
| Quantified Difference | Increase of 2.1 LogP units |
| Conditions | Calculated values (XlogP model and experimental database value) |
Why This Matters
For applications requiring passive membrane permeability or specific hydrophobic interactions, the 2.1 LogP unit increase over phenethylamine provides a critical advantage for fragment-based drug design or building block selection.
- [1] Chem960. (n.d.). 2-[3,5-Bis(trifluoromethyl)phenyl]ethanamine (CAS 181772-08-7) Compound Information. View Source
- [2] PubChem. (n.d.). Phenethylamine (Compound Summary). National Center for Biotechnology Information. View Source
- [3] Ábrányi-Balogh, P., et al. (2021). Assessment of Tractable Cysteines for Covalent Targeting by Screening Covalent Fragments. ChemBioChem, 22(4), 743-753. View Source
